3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea
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Overview
Description
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a methylphenyl urea structure
Mechanism of Action
Target of Action
The primary target of the compound “3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea” is related to photovoltaic performance enhancement . The compound is a part of a class of wide-bandgap conjugated copolymers, which are used in the design and synthesis of polymer solar cells (PSCs) .
Mode of Action
The compound interacts with its targets through a donor–donor–acceptor (D–D–A) molecular strategy . This strategy involves the introduction of 2,2’-bithiophene (BT) or thieno[3,2-b] thiophene (TT) to the D–A polymer as a third component . This interaction results in changes in the photovoltaic properties of the polymer .
Biochemical Pathways
The compound affects the π-conjugation length of the polymeric backbone . Extending the π-conjugation length is an effective way to enhance the photovoltaic performance of PSCs . The compound, being a part of the polymer backbone, plays a crucial role in this process .
Result of Action
The result of the compound’s action is an improvement in the photovoltaic performance of PSCs . Specifically, the compound helps to achieve a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility . This leads to an increase in power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current (JSC), and fill factor (FF) of the solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea typically involves multiple steps
Preparation of Bithiophene Derivative: The bithiophene moiety can be synthesized through a Stille coupling reaction, where 2,2’-bithiophene is coupled with an appropriate halide in the presence of a palladium catalyst.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyethylating agent reacts with the bithiophene derivative.
Formation of Urea Linkage: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with 2-methylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea linkage or the bithiophene ring.
Substitution: The hydroxyethyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Modified urea derivatives or reduced bithiophene rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene Derivatives: Compounds with similar bithiophene structures but different substituents.
Hydroxyethyl Ureas: Compounds with hydroxyethyl groups and urea linkages but different aromatic moieties.
Uniqueness
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is unique due to the combination of its bithiophene moiety, hydroxyethyl group, and methylphenyl urea structure. This unique combination imparts specific electronic, chemical, and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-5-2-3-6-13(12)20-18(22)19-11-14(21)15-8-9-17(24-15)16-7-4-10-23-16/h2-10,14,21H,11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGEKUCBKLGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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